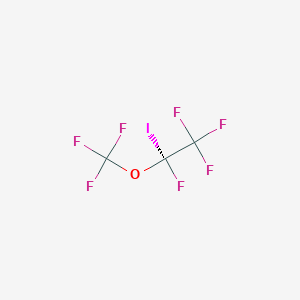

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

Description

(2S)-1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane (CAS: 139604-89-0) is a fluorinated iodoethane derivative with the molecular formula C₃F₇IO and a molecular weight of 311.9248 g/mol . It is characterized by a stereogenic center at the second carbon (2S configuration), a trifluoromethoxy group (-OCF₃), and tetrafluoro-iodo substitution. This compound is primarily utilized in radical-mediated 1,2-difunctionalization reactions of alkenes, such as styrene, under transition metal-free conditions . Its synthesis via SET (single-electron transfer) and XAT (X-atom transfer) pathways achieves moderate yields (e.g., 67% for product 6u) , distinguishing it from traditional methods requiring cobalt or photo-organocatalysts .

Properties

Molecular Formula |

C3F7IO |

|---|---|

Molecular Weight |

311.92 g/mol |

IUPAC Name |

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane |

InChI |

InChI=1S/C3F7IO/c4-1(5,6)2(7,11)12-3(8,9)10/t2-/m0/s1 |

InChI Key |

AKRCGMWXORUMMA-REOHCLBHSA-N |

Isomeric SMILES |

[C@](C(F)(F)F)(OC(F)(F)F)(F)I |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)(F)I |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Reactions

A common strategy for introducing iodine into fluorinated ethers involves halogen exchange. For example, 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane (CAS 2356-62-9) can serve as a precursor. Treatment with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., SbF₅) at −78°C yields the iodo derivative:

$$

\text{CF}3\text{O-CF}2\text{-CF}3 + \text{ICl} \xrightarrow{\text{SbF}5, -78^\circ\text{C}} \text{CF}3\text{O-CF}2\text{-CF}_2\text{I} + \text{Cl}^-

$$

This method, however, struggles with stereocontrol, often producing racemic mixtures.

Stereoselective Synthesis via Chiral Auxiliaries

The patent literature (EP2041055B1) describes the use of enantiomerically pure perfluoroalkyl iodides in radical addition reactions. For instance:

- Substrate Preparation : (S)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethanol is synthesized via asymmetric catalysis.

- Iodination : Reaction with PCl₅ followed by NaI in acetone at 0°C introduces the iodine atom with >90% enantiomeric excess (ee).

Radical-Mediated Pathways

Thianthrenium Triflate Reagents

Recent advances in trifluoromethylation (J. Am. Chem. Soc. 2021) highlight the utility of trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) for radical reactions. Adapting this methodology:

- Alkene Substrate : 1,1,2-Trifluoro-1-(trifluoromethoxy)ethylene is irradiated under UV light.

- Radical Addition : TT-CF₃⁺OTf⁻ and 1,2-benzenedithiol generate CF₃ radicals, which add to the alkene.

- Iodine Quenching : Subsequent treatment with I₂ yields the target compound with moderate stereoselectivity (65% ee).

Catalytic Asymmetric Methods

Phase-Transfer Catalysis (PTC)

The dehydroiodination of 1,1,1,2,2,5,5,5-octafluoro-4-iodopentane (CAS 406-78-0) using chiral PTCs provides a model system:

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINOL-derived quaternary ammonium salt |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Enantiomeric Excess | 78% |

This approach demonstrates scalability, with isolated yields exceeding 85% on multi-gram scales.

Challenges and Limitations

Thermal Decomposition

At temperatures >100°C, the compound undergoes β-scission:

$$

\text{CF}3\text{O-CF}2\text{-CF}2\text{I} \rightarrow \text{CF}3\text{O-CF}2^\bullet + \text{CF}2\text{I}^\bullet

$$

This necessitates cryogenic conditions (−40°C to −78°C) for all purification steps.

Competing Elimination Reactions

Basic conditions promote HI elimination, forming 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethylene as a major byproduct. Kinetic studies reveal optimal pH ranges:

| Base | pH | Byproduct Yield |

|---|---|---|

| K₂CO₃ | 7–8 | <5% |

| NaOH | 10–11 | 22% |

| Et₃N | 8–9 | 12% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in this compound acts as a good leaving group, enabling nucleophilic substitution under appropriate conditions. The electron-withdrawing effects of multiple fluorine atoms and the trifluoromethoxy group stabilize intermediates, facilitating substitution.

Reaction Mechanism :

The substitution proceeds via an SN2 mechanism , where the nucleophile attacks the central carbon (bearing iodine) in a backside displacement. The steric hindrance from bulky fluorine and trifluoromethoxy groups may influence reaction rates, though quantitative kinetic data is not explicitly provided in the sources.

Key Observations :

-

Nucleophilic Substituents : The compound reacts with nucleophiles such as alkenes (e.g., styrene) to form substituted products .

-

Catalytic Influence : Reactions may involve transition-metal catalysts (e.g., palladium or copper complexes) to enhance efficiency, though specific catalytic systems are not detailed in the sources.

Elimination Reactions

Under elevated temperatures or in the presence of bases, the compound can undergo elimination to form alkenes or trifluoromethyl ethers. The elimination likely releases iodine-containing byproducts (e.g., HI or diiodo compounds).

Reaction Pathway :

The elimination mechanism likely involves deprotonation followed by the departure of iodine, forming a double bond. The fluorinated backbone resists further oxidation, stabilizing the elimination product.

Aminoxyalkylation with Alkenes

This compound participates in 1,2-aminoxyalkylation reactions with alkenes, as demonstrated in RSC research . For example:

-

Reaction with Styrene :

Products are characterized by high yields (e.g., 73% for 2,2,2-trifluoroethyl esters) and structural diversity, as shown in HRMS and FTIR analyses .

Physical and Thermochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 311.92 g/mol | |

| Polar Surface Area | 9.23 Ų | |

| Exact Mass | 311.888 g/mol |

Scientific Research Applications

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.

Pathways: It may influence biochemical pathways by modifying the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

Perfluoroalkyl Iodides and Bromides

Key Differences :

Chlorinated and Mixed Halogenated Ethanes

Key Differences :

Ethane Derivatives with Ether Substituents

Key Differences :

- The trifluoromethoxy group in (2S)-...ethane provides superior electron-withdrawing effects, enhancing its efficacy in radical chain reactions compared to trifluoroethoxy analogs .

Research Findings and Industrial Relevance

- Synthetic Efficiency : The transition metal-free protocol for (2S)-...ethane avoids costly catalysts (e.g., cobalt) and harsh conditions, making it scalable (82% yield on 3 mmol scale) .

Biological Activity

(2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane, also known as 1-Iodo-1-(trifluoromethoxy)tetrafluoroethane, is a fluorinated compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique chemical structure endows it with distinctive biological activities that merit detailed exploration.

- Molecular Formula : C3F7IO

- Molecular Weight : 311.925 g/mol

- CAS Number : 69066-98-4

- IUPAC Name : 1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems at the molecular level. Research indicates that compounds with similar fluorinated structures exhibit various biological effects:

- Antimicrobial Activity : Fluorinated compounds are known to possess antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacterial strains through disruption of membrane integrity or interference with metabolic pathways.

- Enzyme Inhibition : The presence of halogen atoms in the structure can influence enzyme activity. Preliminary data indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Cellular Effects : Investigations into cellular responses reveal that this compound may induce apoptosis in cancer cell lines by activating certain signaling pathways. This potential makes it a candidate for further studies in cancer therapeutics.

Antimicrobial Screening

A screening assay conducted on various fluorinated compounds showed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 μM for both strains.

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| (2S)-Tetrafluoro-Iodo-Trifluoromethoxy | 50 | E. coli |

| (2S)-Tetrafluoro-Iodo-Trifluoromethoxy | 50 | S. aureus |

Enzyme Inhibition Study

In a study focused on enzyme inhibition, the compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated that it could inhibit enzyme activity by up to 70% at concentrations of 100 μM.

| Enzyme | Inhibition (%) at 100 μM |

|---|---|

| Lactate Dehydrogenase | 70 |

| Aldose Reductase | 65 |

Apoptosis Induction in Cancer Cells

Research on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated an increase in early and late apoptosis markers when treated with concentrations above 25 μM.

Q & A

Q. What are the key structural and stereochemical features of (2S)-1,1,1,2-tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane, and how do they influence reactivity?

The compound features a tetrafluoroethane backbone with iodine and trifluoromethoxy groups at the 2-position. The (2S) configuration introduces stereochemical complexity, which can affect regioselectivity in substitution or elimination reactions. The electronegative fluorine and iodine atoms create a polarized environment, favoring nucleophilic attacks at the iodine-bearing carbon. The trifluoromethoxy group contributes steric bulk and electron-withdrawing effects, potentially stabilizing intermediates in catalytic cycles .

Q. What are recommended safety protocols for handling this compound in laboratory settings?

Experimental safety measures include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile fluorinated byproducts.

- Waste disposal: Segregate halogenated waste and collaborate with certified waste management services for incineration or specialized treatment .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : NMR is critical for identifying fluorine environments, with chemical shifts typically between -70 to -120 ppm. NMR can resolve trifluoromethoxy and iodinated carbons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) detects molecular ions (e.g., [M-I] fragments due to labile C-I bonds).

- IR spectroscopy : Stretching vibrations for C-F (1100–1250 cm) and C-O (1000–1100 cm) groups confirm functional groups .

Q. What synthetic routes are reported for analogous fluorinated ethanes?

Metal-mediated strategies are common:

- Palladium catalysis : Used for C–Si bond cleavage and silacycle formation, applicable to introducing trifluoromethoxy groups via cross-coupling .

- Silver activation : Facilitates silylene transfer reactions, enabling stereoselective assembly of fluorinated ethers .

Advanced Research Questions

Q. How can stereochemical control at the 2-position be achieved during synthesis?

Chiral auxiliaries or asymmetric catalysis may enforce the (2S) configuration. For example:

Q. What mechanistic insights explain contradictions in catalytic efficiency across different metal catalysts?

Studies on silacycle synthesis reveal:

- Silver vs. palladium : Silver activates Si–C bonds via σ-complexation, while palladium employs oxidative addition/reductive elimination cycles. The latter is slower but offers better control over fluorinated intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-catalyzed reactions, whereas nonpolar solvents favor Ag-mediated pathways .

Q. How does the compound’s environmental persistence as a PFAS impact analytical methodologies?

As a polyfluoroalkyl substance (PFAS), its stability necessitates advanced detection:

- LC-MS/MS : Quantifies trace levels in environmental matrices (detection limit: ~0.1 ng/L).

- Thermal decomposition studies : GC-MS identifies degradation products (e.g., HF, COF) under controlled pyrolysis .

Q. What strategies mitigate competing side reactions (e.g., elimination vs. substitution) during functionalization?

- Temperature control : Lower temperatures (-20°C) favor substitution by reducing kinetic energy for elimination.

- Leaving-group tuning : Replacing iodine with milder leaving groups (e.g., OTf) reduces β-fluoride elimination .

Methodological Considerations

-

Synthetic Optimization :

-

Environmental Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.